molecular formula C10H9N3OS B8601243 2-[2-(4-Pyridyl)thiazol-4-yl]acetamide

2-[2-(4-Pyridyl)thiazol-4-yl]acetamide

Cat. No. B8601243
M. Wt: 219.27 g/mol
InChI Key: QRDZZNOFXCTUSA-UHFFFAOYSA-N
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Patent
US04296237

Procedure details

To 2-[2-(4-pyridyl)thiazol-4-yl]acetamide (2.19 g., 0.01 mole) in pyridine (30 ml.) is added gradually p-toluenesulfuryl chloride (1.91 g., 0.01 mole). After stirring for one hour the mixture is poured into excess ice-water to give the title compound.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[S:8][CH:9]=[C:10]([CH2:12][C:13]([NH2:15])=O)[N:11]=2)=[CH:3][CH:2]=1.[Cl-]>N1C=CC=CC=1>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[S:8][CH:9]=[C:10]([CH2:12][C:13]#[N:15])[N:11]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=1SC=C(N1)CC(=O)N
Name
Quantity
1.91 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1SC=C(N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.